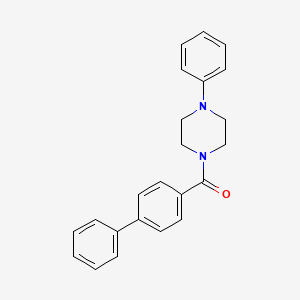
1-(4-biphenylylcarbonyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-biphenylylcarbonyl)-4-phenylpiperazine, also known as BCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPP belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(4-biphenylylcarbonyl)-4-phenylpiperazine involves its binding to the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain and peripheral tissues. Upon binding to the receptor, this compound activates downstream signaling pathways that modulate neurotransmitter release, ion channel activity, and gene expression. The exact mechanism by which this compound modulates these processes is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its role as a 5-HT1A receptor ligand, this compound has been shown to modulate the activity of other neurotransmitter receptors, including the dopamine D2 receptor and the sigma-1 receptor. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-biphenylylcarbonyl)-4-phenylpiperazine in lab experiments is its high affinity and selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-phenylpiperazine. One area of focus is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific receptor subtypes. Another area of focus is the investigation of the therapeutic potential of this compound and its derivatives in the treatment of various neurological and psychiatric disorders. Finally, further studies are needed to elucidate the exact mechanisms by which this compound modulates neurotransmitter release, ion channel activity, and gene expression.
合成方法
The synthesis of 1-(4-biphenylylcarbonyl)-4-phenylpiperazine involves the reaction of 4-biphenylcarboxylic acid with 1,4-diphenylpiperazine in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide). The resulting product is then purified through recrystallization to obtain this compound in high purity and yield.
科学研究应用
1-(4-biphenylylcarbonyl)-4-phenylpiperazine has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is its use as a ligand for the serotonin 5-HT1A receptor. This compound has been shown to exhibit high affinity and selectivity for this receptor, making it a useful tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes.
属性
IUPAC Name |
(4-phenylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(21-13-11-20(12-14-21)19-7-3-1-4-8-19)25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-14H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYSKWYZIZGSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5608146.png)
![3-{3-[(2,5-dimethyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5608159.png)


![2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5608184.png)
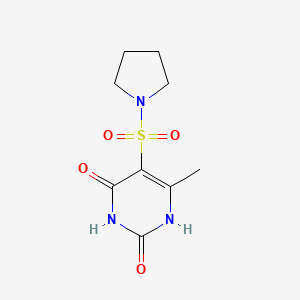
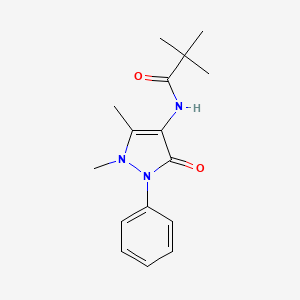

![N-(2,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5608216.png)
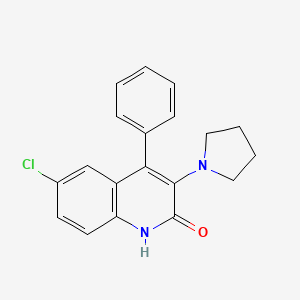
![(1S,9R)-11-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5608236.png)
![3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5608241.png)
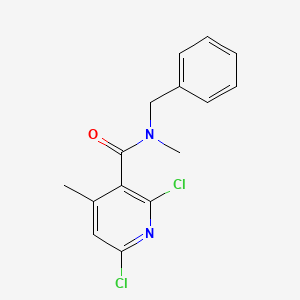
![2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5608250.png)